N1-(2-乙基苯基)-N2-(2-(1-甲基吲哚-5-基)-2-吗啉代乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole nucleus, followed by various substitutions and additions to create the final structure. The exact process would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole nucleus, for example, is aromatic and has 10 π-electrons .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The indole nucleus is known to undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. Indole, for example, is crystalline and colorless .科学研究应用
神经激肽-1 受体拮抗剂
已研究与所要求化学物质相似的化合物作为神经激肽-1 (NK-1) 受体拮抗剂的作用,这在治疗抑郁症和呕吐方面很有希望。适用于静脉内和口服给药的水溶性、口服活性 NK-1 受体拮抗剂的开发代表了该领域的重大进步,显示出在控制呕吐和抑郁方面具有潜在的临床疗效 (Harrison 等人,2001)。
KCNQ2 钾离子通道开放剂
另一个研究应用涉及口服生物利用度高的 KCNQ2 钾离子通道开放剂的合成,该开放剂在大鼠偏头痛模型中通过减少氯化钾诱导的皮层扩散性抑郁的总数而显示出显着的活性。这表明在偏头痛治疗中具有潜在的治疗应用 (Wu 等人,2003)。
食欲素受体拮抗剂
已经探索了食欲素受体的选择性阻断及其促进睡眠的作用,研究表明食欲素-2 受体拮抗作用会减少持续睡眠的潜伏期,并增加非快速眼动睡眠和快速眼动睡眠时间。这项研究表明食欲素受体在睡眠-觉醒调节中的影响不同,并为睡眠障碍提供了潜在的治疗途径 (Dugovic 等人,2009)。
抗真菌剂
抗真菌剂的开发是另一个应用,其中 2-(2-氧代-吗啉-3-基)-乙酰胺衍生物等化合物对念珠菌和曲霉菌属物种表现出杀真菌活性。这突出了在对抗真菌感染方面进行新治疗的潜力 (Bardiot 等人,2015)。
σ1 受体拮抗剂
对 σ1 受体拮抗剂(例如 E-52862 (S1RA),一种选择性 σ1 受体拮抗剂)的研究表明,它可以有效改变 2 型糖尿病模型 Zucker 糖尿病肥胖大鼠的神经病变征象。这为糖尿病神经病变的潜在治疗打开了大门 (Paniagua 等人,2016)。
作用机制
未来方向
属性
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-3-18-6-4-5-7-21(18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)19-8-9-22-20(16-19)10-11-28(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTSFYSWUKMSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。